molecular formula C19H28O2 B8777052 Phenethyl undec-10-enoate CAS No. 72727-63-0

Phenethyl undec-10-enoate

Cat. No.: B8777052
CAS No.: 72727-63-0
M. Wt: 288.4 g/mol
InChI Key: BXLGKICTKQVKQF-UHFFFAOYSA-N
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Description

Phenethyl undec-10-enoate (IUPAC name: 2-phenylethyl undec-10-enoate) is an ester compound characterized by a phenethyl group (2-phenylethyl) esterified to undec-10-enoic acid. Its molecular formula is C₁₉H₂₈O₂ (molecular weight: 288.37 g/mol), with a structure featuring an 11-carbon unsaturated chain (terminal double bond at the 10th position) linked to the aromatic phenethyl moiety . The compound is synthesized via transesterification, where 2-phenylethanol reacts with 10-undecenoyl chloride in the presence of a base such as triethylamine .

Properties

CAS No.

72727-63-0

Molecular Formula

C19H28O2

Molecular Weight

288.4 g/mol

IUPAC Name

2-phenylethyl undec-10-enoate

InChI

InChI=1S/C19H28O2/c1-2-3-4-5-6-7-8-12-15-19(20)21-17-16-18-13-10-9-11-14-18/h2,9-11,13-14H,1,3-8,12,15-17H2

InChI Key

BXLGKICTKQVKQF-UHFFFAOYSA-N

Canonical SMILES

C=CCCCCCCCCC(=O)OCCC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenethyl undec-10-enoate can be synthesized through several methods. One common approach involves the reaction of undec-10-enoic acid with phenethyl alcohol in the presence of a catalyst. The reaction typically requires an acid catalyst such as sulfuric acid or a base catalyst like sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete esterification.

Another method involves the transesterification of methyl undec-10-enoate with phenethyl alcohol. This reaction is catalyzed by a metal catalyst such as titanium tetraisopropoxide. The reaction is conducted at elevated temperatures to drive the transesterification process to completion.

Industrial Production Methods

In industrial settings, this compound is produced using large-scale esterification reactors. The process involves the continuous feeding of phenethyl alcohol and undec-10-enoic acid into the reactor, along with the catalyst. The reaction mixture is heated and stirred to ensure thorough mixing and complete conversion to the ester. The product is then purified through distillation to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

Phenethyl undec-10-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding carboxylic acid and phenethyl alcohol.

    Reduction: Reduction of the ester can yield the corresponding alcohols.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reaction is typically

Comparison with Similar Compounds

Table 1: Comparison of Key Alkyl Undec-10-enoates

Compound Molecular Formula Molecular Weight (g/mol) Ester Group Key Properties/Applications Safety Profile
This compound C₁₉H₂₈O₂ 288.37 2-Phenylethyl Potential fragrance/flavor agent; limited data No published toxicity data
Methyl undec-10-enoate C₁₂H₂₂O₂ 198.30 Methyl Fragrance ingredient; non-genotoxic, safe for skin sensitization at declared use levels Low phototoxicity risk
Ethyl undec-10-enoate C₁₃H₂₄O₂ 212.33 Ethyl Fragrance, flavoring agent; used in cosmetics and food LogP = 4.27; moderate lipophilicity
Pentyl undec-10-enoate C₁₆H₃₀O₂ 254.41 Pentyl Not well-characterized; potential industrial use No safety data

Key Observations :

  • Molecular Weight and Lipophilicity : Increasing the size of the ester group (methyl → pentyl → phenethyl) correlates with higher molecular weight and likely greater lipophilicity, impacting solubility and bioavailability.
  • Applications : Methyl and ethyl esters are widely used in fragrances and food due to their volatility and GRAS (Generally Recognized As Safe) status. Phenethyl derivatives may offer enhanced aroma retention due to the aromatic group but lack explicit application data .
  • Safety: Methyl undec-10-enoate is rigorously tested and deemed safe for cosmetic use, whereas phenethyl analogs require further evaluation .

Functionalized Ethyl Esters

Table 2: Derivatives with Modified Ethyl Groups

Compound Substituent Key Features
1-Phenylethyl undec-10-enoate (5n) 1-Phenylethyl Structural isomer of this compound; positional difference in phenyl group
2-(Methylthio)ethyl undec-10-enoate (5f) Methylthio (-SMe) Sulfur-containing analog; potential for unique odor profiles or reactivity

Key Observations :

  • Isomerism: 1-Phenylethyl vs.
  • Functional Groups : The methylthio group in 5f introduces sulfur, which may enhance binding to metal catalysts or modify sensory characteristics .

Complex Esters: Cholesteryl Undec-10-enoate

Cholesteryl 10-undecenoate (C₄₄H₇₂O₂) incorporates a steroidal cholesterol moiety, drastically increasing molecular weight (633.04 g/mol) and lipophilicity. This compound is hypothesized to have applications in lipid-based drug delivery systems or biomembrane studies . Unlike smaller esters, its large structure limits volatility, making it unsuitable for fragrances but relevant in biomedical research.

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for Phenethyl undec-10-enoate, and how do reaction conditions influence yield and purity?

  • Methodological Answer: Focus on esterification protocols using ω-undecenoic acid and phenethyl alcohol. Key variables include acid catalysts (e.g., sulfuric acid, p-toluenesulfonic acid), solvent selection (toluene vs. dichloromethane), and temperature control (reflux vs. room temperature). Monitor reaction progress via thin-layer chromatography (TLC) and purify via fractional distillation or column chromatography. Yield optimization requires balancing stoichiometry and catalyst loading .
  • Data Consideration: Compare yields (%) and purity (GC-MS or NMR analysis) across different conditions. Tabulate retention factors (Rf) for TLC monitoring.

Q. Which analytical techniques are most reliable for characterizing this compound’s structural and physicochemical properties?

  • Methodological Answer: Use nuclear magnetic resonance (NMR: 1^1H and 13^13C) to confirm ester linkage and double bond position (δ 5.3–5.4 ppm for allylic protons). Fourier-transform infrared spectroscopy (FTIR) verifies carbonyl (C=O) stretching at ~1740 cm⁻¹. Gas chromatography-mass spectrometry (GC-MS) quantifies purity and identifies degradation products. Differential scanning calorimetry (DSC) determines melting points and thermal stability .
  • Data Contradictions: Discrepancies in NMR chemical shifts may arise from solvent effects or impurities; cross-validate with FTIR and GC-MS.

Q. How does this compound interact with lipid bilayers or enzyme systems in preliminary biological assays?

  • Methodological Answer: Employ liposome-based permeability assays (e.g., fluorescence quenching with diphenylhexatriene probes) to study membrane interactions. For enzymatic studies, use esterase inhibition assays (e.g., porcine liver esterase) with UV-Vis monitoring of p-nitrophenyl acetate hydrolysis. Control for pH, temperature, and co-solvent effects (e.g., DMSO ≤1% v/v) .

Advanced Research Questions

Q. What experimental design strategies mitigate confounding variables in studying this compound’s stability under varying environmental conditions?

  • Methodological Answer: Design a factorial experiment testing temperature (4°C, 25°C, 40°C), humidity (0%, 50%, 90% RH), and light exposure (UV vs. dark). Use accelerated stability testing (ICH Q1A guidelines) with HPLC quantification of degradation products. Apply statistical models (ANOVA) to identify significant factors and interactions .
  • Data Contradictions: Conflicting degradation profiles may arise from non-linear kinetics; use Weibull or Arrhenius models for extrapolation.

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across cell lines?

  • Methodological Answer: Conduct meta-analysis of existing IC₅₀ values, accounting for cell line variability (e.g., HepG2 vs. HEK293), assay protocols (MTT vs. resazurin), and solvent compatibility. Validate findings using orthogonal assays (e.g., apoptosis markers via flow cytometry). Use standardized positive controls (e.g., cisplatin for cytotoxicity) to normalize data .

Q. What mechanistic insights can be gained from computational modeling of this compound’s interactions with biological targets?

  • Methodological Answer: Perform molecular docking (AutoDock Vina) against putative targets (e.g., cyclooxygenase-2 or fatty acid amide hydrolase). Validate with molecular dynamics simulations (GROMACS) to assess binding stability. Cross-reference with experimental SAR studies to refine in silico models .

Q. How do solvent polarity and formulation matrices affect the compound’s solubility and bioavailability in pharmacokinetic studies?

  • Methodological Answer: Use shake-flask method or HPLC-coupled solubility assays in solvents (water, ethanol, PEG-400). For in vivo studies, design lipid-based nanoemulsions or cyclodextrin complexes. Monitor plasma concentration-time profiles (LC-MS/MS) and calculate pharmacokinetic parameters (AUC, Cₘₐₓ) .

Q. What ecological impact assessment methodologies are appropriate for studying this compound’s environmental persistence?

  • Methodological Answer: Apply OECD guidelines for biodegradability (301F) and aquatic toxicity (Daphnia magna acute toxicity). Use high-resolution mass spectrometry (HRMS) to track environmental metabolites. Model bioaccumulation potential via octanol-water partition coefficients (log P) .

Methodological Frameworks

  • For Experimental Design : Use PICOT (Population: cell lines/enzymes; Intervention: concentration ranges; Comparison: controls; Outcome: IC₅₀/kinetics; Time: exposure duration) to structure hypotheses .
  • For Data Analysis : Employ error propagation models (e.g., Monte Carlo simulations) when quantifying uncertainties in GC-MS or NMR data .

Avoided Pitfalls

  • Commercial Bias : Exclude questions on cost analysis or industrial scale-up.
  • Ambiguity : Specify exact parameters (e.g., "40°C ± 0.5°C" instead of "elevated temperatures").

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